molecular formula C37H37NO7 B12023602 5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023602
M. Wt: 607.7 g/mol
InChI Key: XEPJGEGBHZYDRP-OAPYJULQSA-N
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Description

The compound 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with multiple functional groups, including benzyloxy, methoxy, hydroxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl and methoxy reagents.

    Hydroxy and Benzoyl Group Addition: These functional groups can be added through oxidation and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would yield a benzyl alcohol.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its interaction with molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially modulating their activity. For example, the hydroxy group may form hydrogen bonds with target proteins, while the benzoyl group may interact with hydrophobic pockets.

Comparison with Similar Compounds

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other compounds containing similar functional groups, such as:

    Benzyl Alcohol: Contains a benzyl group and a hydroxy group.

    Methoxybenzene: Contains a methoxy group attached to a benzene ring.

    Benzoyl Chloride: Contains a benzoyl group.

These comparisons highlight the unique combination of functional groups in 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE , which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H37NO7

Molecular Weight

607.7 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C37H37NO7/c1-25-10-12-27(13-11-25)23-44-30-17-14-28(15-18-30)35(39)33-34(38(20-7-21-42-2)37(41)36(33)40)29-16-19-31(32(22-29)43-3)45-24-26-8-5-4-6-9-26/h4-6,8-19,22,34,39H,7,20-21,23-24H2,1-3H3/b35-33-

InChI Key

XEPJGEGBHZYDRP-OAPYJULQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O

Origin of Product

United States

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